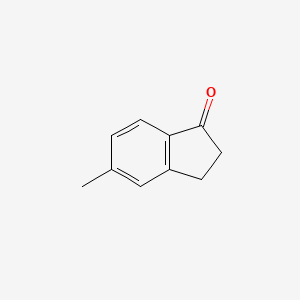

5-Methyl-1-indanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-7-2-4-9-8(6-7)3-5-10(9)11/h2,4,6H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHCTNGQJOEDDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435941 | |

| Record name | 5-METHYL-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4593-38-8 | |

| Record name | 5-Methyl-1-indanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004593388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHYL-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-1-INDANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XS87EE9OPI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Methyl-1-indanone: A Technical Guide for Researchers

CAS Number: 4593-38-8

This technical guide provides an in-depth overview of 5-Methyl-1-indanone, a key chemical intermediate with significant applications in organic synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data on its properties, synthesis, and biological relevance.

Chemical and Physical Properties

This compound is a bicyclic ketone consisting of a benzene ring fused to a cyclopentanone ring, with a methyl group substituted at the 5-position.[1] It typically appears as a white to off-white or light yellow solid.[2][3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4593-38-8 | [1][5][6] |

| IUPAC Name | 5-methyl-2,3-dihydroinden-1-one | [1][7][8] |

| Molecular Formula | C₁₀H₁₀O | [1][5][9] |

| Molecular Weight | 146.19 g/mol | [1][5][9] |

| Appearance | White to off-white solid | [3][6][10] |

| Melting Point | 69-73 °C | [3][9] |

| Boiling Point | 262.4 ± 25.0 °C at 760 mmHg | [1][2][3] |

| Density | 1.113 ± 0.06 g/cm³ | [1][3] |

| Flash Point | 108.4 ± 18.1 °C | [1][2][4] |

Spectroscopic Data

The structural features of this compound have been characterized by various spectroscopic techniques. Below is a summary of the expected spectroscopic data.

Table 2: 1H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.55 | d | 1H | H-7 (Aromatic) |

| ~7.35 | s | 1H | H-4 (Aromatic) |

| ~7.25 | d | 1H | H-6 (Aromatic) |

| ~3.05 | t | 2H | -CH₂- (Position 3) |

| ~2.70 | t | 2H | -CH₂- (Position 2) |

| ~2.40 | s | 3H | -CH₃ (Position 5) |

Note: Predicted values based on standard chemical shift tables and data for similar indanone structures.

Table 3: 13C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~207.0 | C=O (C-1) |

| ~155.0 | Aromatic C-7a |

| ~145.0 | Aromatic C-5 |

| ~132.0 | Aromatic C-3a |

| ~126.5 | Aromatic C-6 |

| ~125.0 | Aromatic C-7 |

| ~124.5 | Aromatic C-4 |

| ~36.5 | -CH₂- (C-2) |

| ~25.5 | -CH₂- (C-3) |

| ~21.5 | -CH₃ |

Source: Based on data from SpectraBase.[6]

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1700 | Strong | C=O (Ketone) Stretch |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C Bending |

| ~820 | Strong | C-H Out-of-plane Bending (Aromatic) |

Note: Predicted values based on typical IR absorption frequencies for the respective functional groups.

Table 5: Mass Spectrometry (MS) Fragmentation Data

| m/z | Proposed Fragment | Notes |

| 146 | [C₁₀H₁₀O]⁺• | Molecular Ion (M⁺•) |

| 131 | [M - CH₃]⁺ | Loss of the methyl group |

| 118 | [M - CO]⁺• | Loss of carbon monoxide (common for ketones) |

| 91 | [C₇H₇]⁺ | Tropylium ion, indicative of a toluene-like substructure |

Note: Predicted fragmentation pattern based on the principles of mass spectrometry for ketones.

Experimental Protocols: Synthesis

The most common and effective method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of 3-(4-methylphenyl)propanoic acid or its corresponding acyl chloride.[1] This reaction involves the cyclization of the acyl chain onto the aromatic ring, facilitated by a Lewis acid or strong protic acid.

Protocol: Intramolecular Friedel-Crafts Acylation of 3-(4-methylphenyl)propanoic acid

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

3-(4-methylphenyl)propanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Aluminum chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2M)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Silica gel for column chromatography

Procedure:

Step 1: Formation of the Acyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-methylphenyl)propanoic acid in an excess of thionyl chloride.

-

Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(4-methylphenyl)propanoyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Cool a suspension of anhydrous aluminum chloride in anhydrous dichloromethane to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of the crude 3-(4-methylphenyl)propanoyl chloride in anhydrous dichloromethane to the AlCl₃ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers and wash sequentially with 2M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

-

Purify the crude this compound by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate.

-

Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.

Biological Significance and Applications

The indanone scaffold is a privileged structure in medicinal chemistry, most notably as a core component of Donepezil, a leading therapeutic for Alzheimer's disease. Indanone derivatives have been extensively investigated for their ability to inhibit key enzymes implicated in the pathology of neurodegenerative disorders, such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B).[11][12]

-

Acetylcholinesterase (AChE) Inhibition: AChE is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases acetylcholine levels in the brain, which is a key strategy in managing the cognitive symptoms of Alzheimer's disease.

-

Monoamine Oxidase (MAO) Inhibition: MAO enzymes are involved in the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO-B, in particular, can increase dopamine levels and is a therapeutic approach for Parkinson's disease.[12]

While this compound itself is primarily a synthetic intermediate, its structural motif is central to the design of these enzyme inhibitors. The methyl group at the 5-position can influence the electronic properties and steric interactions of the molecule, potentially affecting its binding affinity and selectivity for target enzymes.[6]

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Biological Target Inhibition Pathway

Caption: Inhibition of key enzymes by indanone derivatives.

References

- 1. Buy this compound (EVT-341598) | 4593-38-8 [evitachem.com]

- 2. echemi.com [echemi.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 4593-38-8 | Benchchem [benchchem.com]

- 7. This compound | C10H10O | CID 10130031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 97% | Fisher Scientific [fishersci.ca]

- 9. This compound 97 4593-38-8 [sigmaaldrich.com]

- 10. This compound manufacturers and suppliers in india [chemicalbook.com]

- 11. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-Methyl-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-Methyl-1-indanone, a key intermediate in the development of various pharmaceuticals and functional materials. This document details established and modern synthetic methodologies, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic routes.

Core Synthesis Pathways: An Overview

The synthesis of this compound predominantly relies on the intramolecular Friedel-Crafts acylation of 3-(p-tolyl)propanoic acid or its derivatives. This classical yet effective method involves the cyclization of the propanoic acid side chain onto the aromatic ring to form the characteristic indanone bicyclic system. Variations in this core methodology have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions. Key approaches include the use of Brønsted acids, Lewis acids, metal triflates, and niobium pentachloride as catalysts, as well as the application of non-conventional energy sources like microwave irradiation.

Logical Flow of Synthesis Pathways

Caption: Synthetic routes to this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for various synthetic methods for this compound, allowing for a direct comparison of their efficiencies.

| Synthesis Method | Catalyst/Reagent | Starting Material | Reaction Conditions | Yield (%) | Reference |

| Brønsted Acid Catalysis (Early Methods) | H₂SO₄, Polyphosphoric Acid (PPA) | 3-(p-tolyl)propanoic acid | 140–250°C | 27–40 | [1] |

| Metal Triflate Catalysis | Terbium triflate [Tb(OTf)₃] | 3-(p-tolyl)propanoic acid | 250°C | 74 | [1] |

| Niobium Pentachloride Catalysis | NbCl₅ (5 mol%) | p-xylene and 3,3-dimethylacrylic acid | CH₂Cl₂, 25°C, 6h | 78 | |

| Microwave-Assisted Synthesis | Metal triflates (Sc(OTf)₃, Yb(OTf)₃) in ionic liquids | 3-(p-tolyl)propanoic acid | Microwave irradiation (specifics vary) | High | [1] |

| Lewis Acid Catalysis | Aluminum chloride (AlCl₃) | 3-(p-tolyl)propionyl chloride | Anhydrous conditions, typically in a chlorinated solvent | High | [1] |

Experimental Protocols

Detailed methodologies for the key synthesis pathways of this compound are provided below. These protocols are based on established literature procedures and offer a step-by-step guide for laboratory implementation.

Method 1: Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA)

This protocol describes a classic approach for the synthesis of this compound from 3-(p-tolyl)propanoic acid using PPA as both the catalyst and solvent.

Materials:

-

3-(p-tolyl)propanoic acid

-

Polyphosphoric acid (PPA)

-

Ice-water bath

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place 3-(p-tolyl)propanoic acid.

-

Add polyphosphoric acid (typically a 10-fold excess by weight) to the flask.

-

Heat the mixture with stirring to a temperature between 80-100°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice and water with vigorous stirring.

-

The aqueous mixture is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the product from the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash them with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Method 2: Two-Step Synthesis via Acyl Chloride using Aluminum Chloride (AlCl₃)

This method involves the conversion of 3-(p-tolyl)propanoic acid to its more reactive acyl chloride, followed by a Lewis acid-catalyzed intramolecular Friedel-Crafts acylation.

Part A: Synthesis of 3-(p-tolyl)propionyl chloride

Materials:

-

3-(p-tolyl)propanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

A few drops of N,N-dimethylformamide (DMF) (catalyst)

-

Rotary evaporator

Procedure:

-

To a solution of 3-(p-tolyl)propanoic acid in anhydrous dichloromethane, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (or oxalyl chloride) (typically 1.2-1.5 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude 3-(p-tolyl)propionyl chloride, which is often used in the next step without further purification.

Part B: Intramolecular Friedel-Crafts Acylation

Materials:

-

3-(p-tolyl)propionyl chloride

-

Aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Ice-water bath

-

Hydrochloric acid (dilute, e.g., 1 M)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

In a flask equipped with a dropping funnel and a stirrer, suspend aluminum chloride (typically 1.1-1.3 equivalents) in anhydrous dichloromethane and cool the mixture in an ice-water bath.

-

Slowly add a solution of 3-(p-tolyl)propionyl chloride in anhydrous dichloromethane to the AlCl₃ suspension with stirring.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 1-3 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude this compound by vacuum distillation or column chromatography.

Method 3: Niobium Pentachloride (NbCl₅) Catalyzed Synthesis

This modern approach offers a one-pot synthesis from readily available starting materials under mild conditions.

Materials:

-

p-Xylene

-

3,3-Dimethylacrylic acid

-

Niobium pentachloride (NbCl₅)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

To a solution of p-xylene and 3,3-dimethylacrylic acid in anhydrous dichloromethane, add niobium pentachloride (5 mol%) at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the reaction mixture at 25°C for 6 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford this compound.

References

Spectroscopic data of 5-Methyl-1-indanone (NMR, IR, Mass Spec)

An In-depth Technical Guide on the Spectroscopic Data of 5-Methyl-1-indanone

This guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 4593-38-8), a bicyclic ketone with the molecular formula C₁₀H₁₀O.[1][2] The information is tailored for researchers, scientists, and professionals in drug development, presenting key analytical data in a structured format.

Compound Information

-

IUPAC Name: 5-methyl-2,3-dihydroinden-1-one[1]

-

Molecular Formula: C₁₀H₁₀O[1]

-

Molecular Weight: 146.19 g/mol [1]

-

Structure: A fused benzene and cyclopentanone ring system with a methyl group on the benzene ring.[1]

Spectroscopic Data

The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.59 | d | 1H | Aromatic H |

| 7.25 | s | 1H | Aromatic H |

| 7.20 | d | 1H | Aromatic H |

| 3.00 | t | 2H | -CH₂- |

| 2.65 | t | 2H | -CH₂- |

| 2.41 | s | 3H | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 206.5 | C=O |

| 155.2 | Aromatic C |

| 145.0 | Aromatic C |

| 132.0 | Aromatic C |

| 126.7 | Aromatic CH |

| 125.8 | Aromatic CH |

| 123.5 | Aromatic CH |

| 36.5 | -CH₂- |

| 25.8 | -CH₂- |

| 21.8 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700 | Strong | C=O (Ketone) stretch |

| ~1605, ~1490 | Medium-Weak | C=C (Aromatic) stretch |

| ~2950 | Medium | C-H (Aliphatic) stretch |

| ~3050 | Weak | C-H (Aromatic) stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 146 | 100 | [M]⁺ (Molecular Ion) |

| 118 | ~80 | [M-CO]⁺ |

| 117 | ~75 | [M-CO-H]⁺ |

| 91 | ~60 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound is prepared by dissolving the sample in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded from a thin film of the compound deposited on a salt plate (e.g., NaCl or KBr) from a volatile solvent. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer, commonly with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and then ionized by a beam of high-energy electrons. This process causes the molecule to fragment. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

References

Physical and chemical properties of 5-Methyl-1-indanone

An In-depth Technical Guide to 5-Methyl-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key intermediate in organic synthesis and drug discovery. The information is curated for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound (CAS No. 4593-38-8) is a bicyclic aromatic ketone belonging to the indanone family.[1] Its structure, featuring a benzene ring fused to a cyclopentanone ring with a methyl substituent, makes it a versatile building block for the synthesis of more complex organic molecules.[1][2] The indanone core is a privileged scaffold found in numerous natural products and synthetic bioactive compounds, exhibiting a wide range of biological activities, including potential applications in the treatment of neurodegenerative diseases like Alzheimer's.[3][4][5] This guide details its physicochemical properties, synthetic routes, chemical reactivity, and applications.

Physical and Chemical Properties

This compound is typically a white to off-white solid at room temperature.[2][6][7] The quantitative physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O | [1][8] |

| Molecular Weight | 146.19 g/mol | [2] |

| CAS Number | 4593-38-8 | [1][2] |

| Appearance | White to off-white solid / light yellow crystal powder | [2][6][9] |

| Melting Point | 69-73 °C | [6][7][9] |

| Boiling Point | 262.4 ± 25.0 °C at 760 mmHg | [1][7][9] |

| Density | 1.1 ± 0.1 g/cm³ | [1][2][9] |

| Flash Point | 108.4 ± 18.1 °C | [1][9][10] |

| Solubility | Soluble in ethanol | [10] |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | [10][11] |

| logP | 2.12 | [12] |

| Hydrogen Bond Acceptors | 1 | [1][11] |

| Hydrogen Bond Donors | 0 | [1][11] |

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and characterization of this compound. While specific spectra can vary slightly based on the solvent and instrument used, representative data is available.

-

¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is fundamental for confirming the molecular structure by providing information about the hydrogen and carbon environments.[1][2] Spectral data for this compound is available in various chemical databases.[13][14]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. The spectrum of this compound will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone group.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. The monoisotopic mass of this compound is 146.073166 Da.[1]

Chemical Synthesis and Reactivity

The synthesis of this compound and its derivatives is a subject of ongoing research interest due to their utility as synthetic intermediates.

Synthetic Methodologies

The most common and direct method for synthesizing this compound is through intramolecular Friedel-Crafts acylation.[2] This and other notable methods are outlined below.

-

Intramolecular Friedel-Crafts Acylation: This is a cornerstone method for constructing the indanone framework.[2] It typically involves the cyclization of 3-(4-methylphenyl)propionic acid or its corresponding acid chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][2] The electrophilic acylium ion generated in situ attacks the ortho-position of the methyl-substituted benzene ring to form the fused cyclopentanone ring.[1] Polyphosphoric acid (PPA) is also a widely used reagent for this type of cyclization.[2][15]

-

Niobium Pentachloride (NbCl₅)-Catalyzed One-Step Synthesis: A more modern approach involves a one-step synthesis from an aromatic substrate (p-xylene) and an acid partner (e.g., 3,3-dimethylacrylic acid) catalyzed by NbCl₅.[1] This method is particularly effective for electron-rich aromatic compounds.[1]

-

Nazarov Cyclization: This method involves the acid-catalyzed electrocyclization of a divinyl ketone to form a cyclopentenyl cation, which then rearranges to the indanone product.[2][16]

Below is a diagram illustrating the general workflow for the synthesis of this compound via the common Friedel-Crafts acylation pathway.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

The following is a representative protocol for the synthesis of this compound, adapted from established chemical literature on Friedel-Crafts reactions.[1][2][16]

Materials:

-

3-(4-methylphenyl)propionic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-methylphenyl)propionic acid in a minimal amount of anhydrous DCM. Add an excess of thionyl chloride (e.g., 2-3 equivalents) dropwise. Gently reflux the mixture for 1-2 hours until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(4-methylphenyl)propionyl chloride.

-

Cyclization: Cool a suspension of anhydrous AlCl₃ (1.1-1.2 equivalents) in anhydrous DCM to 0 °C in an ice bath. To this suspension, add a solution of the crude acid chloride in anhydrous DCM dropwise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Workup: Carefully quench the reaction by pouring it onto crushed ice and dilute HCl. Separate the organic layer. Extract the aqueous layer with DCM (2-3 times). Combine the organic extracts and wash successively with water, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization (e.g., from ethanol or hexanes) or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity

This compound undergoes a variety of chemical reactions, making it a valuable synthetic intermediate. The ketone functional group and the adjacent methylene groups are key sites for modification.[1][2]

-

Oxidation: The ketone can be oxidized using strong oxidizing agents like potassium permanganate, often leading to the opening of the cyclopentanone ring to form carboxylic acids.[1]

-

Reduction: The carbonyl group can be reduced to a secondary alcohol (5-methyl-1-indanol) using reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂/Pd).[1]

-

Electrophilic Aromatic Substitution: The benzene ring can undergo further electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.[1]

-

α-Functionalization: The methylene carbons alpha to the carbonyl group can be functionalized, for example, through alkylation or condensation reactions.[17]

-

Cross-Coupling Reactions: The aromatic ring can be functionalized via cross-coupling reactions. For instance, a bromo-substituted indanone can undergo Suzuki-Miyaura coupling to introduce various aryl or alkyl groups.[3]

The following diagram illustrates the key reactive sites and potential transformations of this compound.

Applications in Research and Drug Development

The indanone scaffold is of significant interest in medicinal chemistry.[1][3] Derivatives of 1-indanone have demonstrated a broad spectrum of biological activities, including antiviral, anti-inflammatory, antibacterial, and anticancer properties.[4][5][18] Notably, the drug Donepezil, used for the treatment of Alzheimer's disease, features a related indanone structure, highlighting the therapeutic potential of this chemical class.[19][20]

This compound serves as a crucial starting material or intermediate in the synthesis of these biologically active molecules.[1] Its defined structure allows for systematic modifications to explore structure-activity relationships (SAR), which is a fundamental aspect of drug discovery.[2] The methyl group, in particular, can influence the molecule's pharmacological properties, an effect sometimes referred to as the "magic methyl" effect in medicinal chemistry.[2]

The logical relationship from this versatile building block to its potential applications is visualized below.

Safety Information

This compound is classified as harmful if swallowed and causes serious eye irritation.[10][21] Standard laboratory safety precautions should be observed when handling this chemical. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound of significant value to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an ideal scaffold and intermediate for the creation of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its key characteristics, synthetic methodologies, and applications to support ongoing research and development efforts.

References

- 1. Buy this compound (EVT-341598) | 4593-38-8 [evitachem.com]

- 2. This compound | 4593-38-8 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound 97 4593-38-8 [sigmaaldrich.com]

- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

- 11. 4593-38-8 | this compound | Aryls | Ambeed.com [ambeed.com]

- 12. chemscene.com [chemscene.com]

- 13. 4593-38-8|this compound|BLD Pharm [bldpharm.com]

- 14. This compound(4593-38-8) 1H NMR [m.chemicalbook.com]

- 15. d-nb.info [d-nb.info]

- 16. Page loading... [guidechem.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 19. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. This compound, 97% | Fisher Scientific [fishersci.ca]

Molecular structure and formula of 5-Methyl-1-indanone

An In-depth Technical Guide to 5-Methyl-1-indanone: Molecular Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of this compound, a significant bicyclic ketone in organic synthesis and medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular characteristics, physicochemical properties, and a detailed experimental protocol for its synthesis.

This compound is an organic compound featuring a benzene ring fused to a cyclopentanone ring, with a methyl group substituted on the benzene ring.[1] Its chemical structure and key identifiers are detailed below.

Chemical Identifiers:

-

IUPAC Name: 5-methyl-2,3-dihydroinden-1-one[2]

-

CAS Number: 4593-38-8[1]

-

Molecular Formula: C₁₀H₁₀O[1]

-

Molecular Weight: 146.19 g/mol [3]

-

Canonical SMILES: CC1=CC2=C(C=C1)C(=O)CC2

-

InChI Key: KBHCTNGQJOEDDC-UHFFFAOYSA-N[3]

The molecular structure of this compound is illustrated in the following diagram:

References

Solubility of 5-Methyl-1-indanone in common organic solvents

An In-Depth Technical Guide to the Solubility of 5-Methyl-1-indanone in Common Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in various synthetic processes. Due to a lack of specific quantitative solubility data for this compound in the public domain, this document leverages detailed experimental data for a closely related structural analog, 5,6-dimethoxy-1-indanone, to infer solubility behavior and provide a framework for experimental design.

Introduction to this compound

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound is expected to be highest in solvents with similar polarity. As a moderately polar compound, it is anticipated to exhibit good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and alcohols (e.g., ethanol, methanol), and lower solubility in non-polar solvents (e.g., hexane).

Quantitative Solubility Data for a Structural Analog: 5,6-Dimethoxy-1-indanone

To provide quantitative insights, the following table summarizes the experimentally determined mole fraction solubility (x₁) of 5,6-dimethoxy-1-indanone in fifteen common organic solvents at various temperatures[3][4]. This data is highly valuable for estimating the solubility behavior of this compound, though actual values may differ. The order of solubility for 5,6-dimethoxy-1-indanone was found to be: 2-butanone > acetone > ethyl acetate > n-propyl acetate > isopropyl acetate > butyl acetate > n-amyl alcohol > isobutyl alcohol > sec-butanol > n-butanol > methanol > n-propanol > ethanol > isopropyl alcohol[3][4].

Table 1: Mole Fraction Solubility (x₁) of 5,6-Dimethoxy-1-indanone in Common Organic Solvents (283.15 K to 323.15 K)[3][4]

| Solvent | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K |

| Methanol | 0.0109 | 0.0131 | 0.0157 | 0.0188 | 0.0225 | 0.0268 | 0.0319 | 0.0379 | 0.0449 |

| Ethanol | 0.0093 | 0.0111 | 0.0132 | 0.0157 | 0.0187 | 0.0222 | 0.0263 | 0.0312 | 0.0369 |

| n-Propanol | 0.0101 | 0.012 | 0.0143 | 0.017 | 0.0202 | 0.0239 | 0.0284 | 0.0337 | 0.0399 |

| Isopropyl alcohol | 0.0088 | 0.0104 | 0.0124 | 0.0147 | 0.0175 | 0.0207 | 0.0246 | 0.0292 | 0.0346 |

| n-Butanol | 0.0116 | 0.0138 | 0.0164 | 0.0195 | 0.0232 | 0.0275 | 0.0326 | 0.0387 | 0.0458 |

| Isobutyl alcohol | 0.0131 | 0.0156 | 0.0185 | 0.022 | 0.0261 | 0.031 | 0.0368 | 0.0436 | 0.0517 |

| sec-Butanol | 0.0125 | 0.0149 | 0.0177 | 0.021 | 0.025 | 0.0296 | 0.0351 | 0.0417 | 0.0494 |

| n-Amyl alcohol | 0.0144 | 0.0171 | 0.0203 | 0.0241 | 0.0286 | 0.0339 | 0.0402 | 0.0477 | 0.0565 |

| Methyl acetate | - | - | - | - | - | - | - | - | - |

| Ethyl acetate | 0.0493 | 0.0585 | 0.0694 | 0.0823 | 0.0976 | 0.1158 | 0.1373 | 0.1628 | 0.1931 |

| n-Propyl acetate | 0.0483 | 0.0573 | 0.068 | 0.0806 | 0.0956 | 0.1134 | 0.1345 | 0.1595 | 0.1891 |

| Isopropyl acetate | 0.0474 | 0.0562 | 0.0667 | 0.0791 | 0.0938 | 0.1112 | 0.1319 | 0.1564 | 0.1855 |

| Butyl acetate | 0.0461 | 0.0547 | 0.0649 | 0.0769 | 0.0912 | 0.1082 | 0.1283 | 0.1521 | 0.1804 |

| Acetone | 0.0512 | 0.0607 | 0.072 | 0.0854 | 0.1013 | 0.1201 | 0.1424 | 0.1689 | 0.2003 |

| 2-Butanone | 0.0539 | 0.0639 | 0.0758 | 0.0899 | 0.1066 | 0.1264 | 0.1499 | 0.1777 | 0.2107 |

Note: Data for methyl acetate was not provided in the source.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a compound like this compound, based on the gravimetric method used for its analog, 5,6-dimethoxy-1-indanone[3][4].

4.1. Materials and Apparatus

-

Solute: this compound (or analog) of high purity.

-

Solvents: A range of analytical grade organic solvents.

-

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer.

-

Thermostatic water bath for temperature control.

-

Analytical balance.

-

Drying oven.

-

Filtration unit (e.g., syringe filters).

-

4.2. Procedure

-

Temperature Control: The jacketed glass vessel is connected to the thermostatic water bath to maintain a constant temperature.

-

Sample Preparation: An excess amount of the solute is added to a known mass of the solvent in the vessel.

-

Equilibration: The mixture is continuously stirred for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. The formation of a saturated solution with undissolved solid should be visible.

-

Sampling: After equilibration, stirring is stopped, and the solution is allowed to stand for a period (e.g., 2 hours) to allow the undissolved solid to settle. A sample of the clear supernatant is then withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Gravimetric Analysis: The withdrawn sample is immediately weighed and then dried in an oven at a suitable temperature (e.g., 313.15 K) until a constant weight is achieved.

-

Calculation: The mole fraction solubility (x₁) is calculated using the masses of the solute and the solvent in the dried sample.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the fundamental relationship between a solute and a solvent.

Caption: Experimental workflow for solubility determination.

Caption: Solute-solvent interaction leading to dissolution.

References

Crystal Structure of 5-Methyl-1-indanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1-indanone is a derivative of 1-indanone with potential applications in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure is crucial for structure-activity relationship (SAR) studies and rational drug design. This document aims to provide a comprehensive guide to the crystal structure analysis of this compound. However, a comprehensive search of publicly available databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield a deposited crystal structure for this compound. The PubChem database contains an entry for this compound (CID 10130031), but no associated crystallographic data is available.[1]

Therefore, this guide will focus on the general experimental protocols for the synthesis, crystallization, and a hypothetical workflow for the crystal structure determination of this compound, based on standard crystallographic practices.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O |

| Molecular Weight | 146.19 g/mol |

| CAS Number | 4593-38-8 |

| Appearance | Reported as a solid |

| Melting Point | 69-73 °C |

Synthesis and Crystallization

The synthesis of this compound is a prerequisite for its crystal structure analysis. Several synthetic routes have been reported, with the intramolecular Friedel-Crafts acylation of 3-(p-tolyl)propanoic acid being a common method.

General Synthesis Protocol: Intramolecular Friedel-Crafts Acylation

-

Acid Chloride Formation: 3-(p-tolyl)propanoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or benzene, to form the corresponding acid chloride. The reaction is usually carried out at room temperature or with gentle heating.

-

Cyclization: The crude acid chloride is then subjected to intramolecular Friedel-Crafts acylation using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The reaction is performed in a suitable solvent, such as carbon disulfide (CS₂) or nitrobenzene, at reduced temperatures (e.g., 0 °C to 5 °C) to control the reaction's exothermicity.

-

Work-up and Purification: The reaction mixture is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure determination.

General Approaches:

-

Slow Evaporation: A saturated solution of the purified this compound in a suitable solvent or solvent mixture is prepared. The container is loosely covered to allow for the slow evaporation of the solvent at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container containing a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to a lower temperature. The decrease in solubility upon cooling can lead to the formation of single crystals.

The choice of solvent is crucial and often determined empirically. A range of solvents of varying polarities should be screened.

Hypothetical Crystal Structure Determination Workflow

In the absence of experimental data, a logical workflow for the determination of the crystal structure of this compound is presented below. This workflow outlines the standard procedures from data collection to structure validation.

Caption: A logical workflow for the determination of the crystal structure of this compound.

Detailed Experimental Protocol for Hypothetical Crystal Structure Analysis

-

Crystal Selection and Mounting: A suitable single crystal of this compound, with well-defined faces and free of visible defects, would be selected under a polarizing microscope. The crystal would be mounted on a goniometer head using a cryoprotectant (if data collection is to be performed at low temperatures) and a suitable adhesive.

-

X-ray Data Collection:

-

Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector (e.g., CCD or CMOS) would be used.

-

Data Collection Strategy: A preliminary unit cell would be determined from a few initial frames. A full sphere of diffraction data would then be collected using a combination of φ and ω scans to ensure high completeness and redundancy. Data collection is typically performed at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.

-

-

Data Reduction and Integration: The raw diffraction images would be processed using appropriate software (e.g., CrysAlisPro, SAINT, or XDS). This involves integrating the intensities of the diffraction spots, correcting for Lorentz and polarization effects, and applying an empirical absorption correction based on multi-scan data.

-

Structure Solution and Refinement:

-

Space Group Determination: The space group would be determined from the systematic absences in the diffraction data using software like XPREP.

-

Structure Solution: The crystal structure would be solved using direct methods or Patterson methods, as implemented in programs like SHELXT or SIR. This would provide an initial model of the atomic positions.

-

Structure Refinement: The structural model would be refined by full-matrix least-squares on F² using a program such as SHELXL. All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model.

-

-

Structure Validation: The final refined structure would be validated using the PLATON/checkCIF program to check for any inconsistencies, missed symmetry, or other potential issues with the structural model. The final crystallographic data would be compiled into a Crystallographic Information File (CIF).

Conclusion

While the crystal structure of this compound has not been publicly reported, this guide provides a comprehensive overview of the necessary steps for its determination. The synthesis and crystallization protocols, along with the detailed hypothetical workflow for single-crystal X-ray diffraction analysis, offer a solid foundation for researchers aiming to elucidate the three-dimensional structure of this compound. The availability of a definitive crystal structure would be invaluable for future research in drug discovery and materials science, enabling more precise molecular modeling and a deeper understanding of its chemical and biological properties.

References

Thermodynamic Landscape of Methyl-Substituted Indanones: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the thermodynamic properties of methyl-substituted indanones, compounds of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, experimental methodologies, and relevant biological pathways.

Introduction

Indanone and its derivatives are key structural motifs in a variety of biologically active compounds. The addition of a methyl group to the indanone core can significantly influence its physicochemical and thermodynamic properties, thereby affecting its pharmacokinetic and pharmacodynamic profiles. A thorough understanding of these properties is crucial for the rational design and development of novel therapeutics. This guide summarizes the key thermodynamic parameters for several methyl-substituted indanone isomers, details the experimental and computational methods used to determine these values, and provides context for their biological relevance.

Thermodynamic Data of Methyl-Substituted Indanones

A recent study has provided a detailed energetic analysis of 2-methyl- and 3-methyl-1-indanone.[1][2] The standard molar enthalpies of formation in the condensed and gaseous phases, along with the standard molar enthalpies of combustion, vaporization, and sublimation, have been determined through a combination of experimental and computational methods.[1][2]

Table 1: Thermodynamic Properties of 2-Methyl- and 3-Methyl-1-Indanone at T = 298.15 K [1]

| Property | 2-Methyl-1-indanone (liquid) | 3-Methyl-1-indanone (liquid) |

| Standard Molar Enthalpy of Formation (Condensed Phase), ΔfHm°(l) | -160.8 ± 3.4 kJ·mol-1 | -173.8 ± 3.1 kJ·mol-1 |

| Standard Molar Enthalpy of Combustion, ΔcHm°(l) | -5098.5 ± 3.3 kJ·mol-1 | -5085.5 ± 3.0 kJ·mol-1 |

| Standard Molar Enthalpy of Vaporization, ΔlgHm° | 66.4 ± 1.2 kJ·mol-1 | 66.5 ± 0.6 kJ·mol-1 |

| Standard Molar Enthalpy of Formation (Gaseous Phase), ΔfHm°(g) | -94.4 ± 3.6 kJ·mol-1 | -107.3 ± 3.2 kJ·mol-1 |

Note: Uncertainties are expressed as twice the standard deviation of the mean.

While comprehensive thermodynamic data for other methyl-substituted indanone isomers are not as readily available, some physical properties have been reported.

Table 2: Physical Properties of Other Methyl-Substituted Indanone Isomers

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| 4-Methyl-1-indanone | 24644-78-8 | 94-96 | - |

| 5-Methyl-1-indanone | 4593-38-8 | - | 218 |

| 6-Methyl-1-indanone | 24623-20-9 | 60-62 | 70 (at 0.4 mmHg) |

| 7-Methyl-1-indanone | 39627-61-7 | - | - |

Experimental and Computational Methodologies

The determination of the thermodynamic properties of methyl-substituted indanones involves a combination of calorimetric experiments and computational chemistry.

Experimental Protocols

A synergistic experimental approach is crucial for obtaining accurate thermodynamic data.[1]

-

Static Bomb Combustion Calorimetry: This technique is used to determine the standard molar enthalpies of combustion (ΔcHm°). A known mass of the compound is completely combusted in a high-pressure oxygen environment within a calibrated calorimeter. The heat released during the combustion reaction is measured to calculate the enthalpy of combustion.[1][2]

-

Calvet Microcalorimetry: The standard molar enthalpies of vaporization (ΔlgHm°) or sublimation are determined using a high-temperature Calvet microcalorimeter. This method involves measuring the heat absorbed during the phase transition of the sample from a condensed phase to the gaseous phase under vacuum.[1][2]

-

Knudsen Effusion Method: This technique is also employed to determine the enthalpy of sublimation by measuring the vapor pressure of a solid as a function of temperature. The rate of mass loss of a sample through a small orifice into a vacuum is measured, from which the vapor pressure and, subsequently, the enthalpy of sublimation can be derived using the Clausius-Clapeyron equation.[1][2]

Computational Approach

High-level ab initio calculations are employed to complement experimental findings and to estimate thermodynamic properties for related compounds. The G3(MP2)//B3LYP level of theory has been shown to provide results that are in good agreement with experimental data for the gas-phase enthalpies of formation of methyl-substituted indanones.[1][2] This computational methodology can be a valuable tool for predicting the thermodynamic properties of other isomers or derivatives for which experimental data are unavailable.

Biological Significance and Signaling Pathways

Indanone derivatives have garnered significant attention in drug discovery, particularly in the field of neurodegenerative diseases. These compounds have been investigated for their potential to modulate various biological pathways implicated in conditions such as Alzheimer's and Parkinson's disease.

Several studies have highlighted the role of indanone derivatives as inhibitors of key enzymes and protein aggregation processes. For instance, they have been shown to inhibit cholinesterases (acetylcholinesterase and butyrylcholinesterase) and the self-assembly of amyloid-beta (Aβ) peptides. Furthermore, certain indanone derivatives have demonstrated the ability to modulate neuroinflammatory pathways by targeting mediators such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and monoamine oxidase-B (MAO-B).

More specifically, pterostilbene indanone derivatives have been found to attenuate oxidative stress and inflammation by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

Conclusion

This technical guide provides a summary of the current knowledge on the thermodynamic properties of methyl-substituted indanones. The data presented herein, particularly for 2- and 3-methyl-1-indanone, offer a solid foundation for understanding the energetic effects of methyl substitution on the indanone scaffold. The detailed experimental and computational methodologies serve as a valuable reference for researchers in the field. Furthermore, the elucidation of the involvement of indanone derivatives in key biological signaling pathways underscores their potential as therapeutic agents. Further research is warranted to expand the thermodynamic database to include a wider range of substituted indanones, which will undoubtedly aid in the future design and development of novel drug candidates.

References

The Discovery and Historical Synthesis of 5-Methyl-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1-indanone, a substituted indanone derivative, has been a subject of interest in organic synthesis and medicinal chemistry. This technical guide provides an in-depth overview of its discovery and the historical evolution of its synthesis. We will explore the primary synthetic routes, including the foundational intramolecular Friedel-Crafts acylation and subsequent methodological advancements. This document presents quantitative data in structured tables for comparative analysis, detailed experimental protocols for key synthetic methods, and visualizations of the synthetic pathways to facilitate a comprehensive understanding of the chemical processes involved.

Introduction

Indanones are bicyclic compounds composed of a benzene ring fused to a cyclopentanone ring. The exploration of 1-indanone and its derivatives began in the early 20th century, with the first preparations being reported in the 1920s.[1][2] These scaffolds are significant in medicinal chemistry and materials science due to their versatile chemical properties and biological activities.[2][3][4] this compound, with the chemical formula C₁₀H₁₀O, is a notable derivative that serves as a crucial building block in the synthesis of more complex organic molecules and has been investigated for potential therapeutic applications, particularly in the context of neurodegenerative diseases.[1][3]

Historical Synthesis of 1-Indanones

The synthesis of the 1-indanone core has been a subject of extensive study for over a century. The primary and most historically significant method for constructing the indanone framework is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides.[1][2][3] Early methods often employed Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) at high temperatures (140–250°C), but these approaches were often plagued by low yields (27–40%) due to side reactions such as decarboxylation and resinification.[3]

Over the years, significant advancements have been made to improve the efficiency and selectivity of this transformation. The use of Lewis acid catalysts, such as aluminum chloride, became a cornerstone for these cyclizations.[1][2][3] Modern approaches have further refined these conditions, employing catalysts like terbium triflate [Tb(OTf)₃] at elevated temperatures, which has been shown to achieve a 74% yield for this compound by suppressing auto-condensation.[3] Green chemistry principles have also been applied, with microwave-assisted synthesis using metal triflates in ionic liquids significantly reducing reaction times from hours to minutes.[3]

Key Synthetic Methodologies for this compound

The synthesis of this compound primarily relies on the intramolecular cyclization of a suitable precursor. The most common and well-documented method is the Friedel-Crafts acylation of 3-(p-tolyl)propanoic acid or its acid chloride.

Intramolecular Friedel-Crafts Acylation

This is the most direct and widely used method for the synthesis of this compound. The reaction involves the cyclization of a 3-arylpropionic acid or its more reactive acid chloride derivative in the presence of a Lewis acid catalyst.

Logical Workflow for Friedel-Crafts Acylation

Caption: Workflow of this compound synthesis via Friedel-Crafts acylation.

Alternative Synthetic Routes

While Friedel-Crafts acylation is predominant, other methods for synthesizing the indanone core have been developed, including:

-

Nazarov Cyclization: This method involves the acid-catalyzed electrocyclization of a divinyl ketone to form a cyclopentenyl cation, which then rearranges to the indanone product.[1]

-

Transition Metal-Catalyzed Carbonylative Cyclization: Certain esters can be efficiently converted to 1-indanones using transition metal catalysts.[1]

-

Cyclization of Unsaturated Ketones with Acid Chlorides: A historical route, first described in 1927, that involves the formation of a dicationic intermediate which subsequently cyclizes.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with various synthetic approaches to 1-indanones, including specific data for this compound where available.

| Synthesis Method | Starting Material | Catalyst/Reagent | Temperature (°C) | Yield (%) | Reference |

| Historical Friedel-Crafts | 3-Arylpropionic acids | H₂SO₄, PPA | 140-250 | 27-40 | [3] |

| Modern Friedel-Crafts | 3-(p-tolyl)propanoic acid | Tb(OTf)₃ | 250 | 74 | [3] |

| Microwave-Assisted Friedel-Crafts | 3-Arylpropionic acids | Sc(OTf)₃, Yb(OTf)₃ in IL | N/A | High | [3] |

| From Acid Chloride | Phenylpropionic acid chloride | AlCl₃ in Benzene | Reflux | 90 | [2] |

| From Acid Chloride with Solid Acid | 3-Phenylpropionyl chloride | Nafion®-H in Benzene | Reflux | 90 | [2] |

| From Diethyl Malonate Derivative | Diethyl 2-(3,5-dimethoxybenzyl)malonate | Methanesulfonic acid | 100 | 95 | [2][4] |

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of substituted 1-indanones, which can be adapted for the synthesis of this compound.

Protocol: Intramolecular Friedel-Crafts Acylation of 3-(p-tolyl)propanoic acid

This protocol is a generalized procedure based on established methods for Friedel-Crafts acylation.

Materials:

-

3-(p-tolyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Aluminum chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Acid Chloride Formation:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(p-tolyl)propanoic acid (1 equivalent) in an excess of thionyl chloride (e.g., 5 equivalents).

-

Gently reflux the mixture for 2 hours.

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(p-tolyl)propanoyl chloride.

-

-

Intramolecular Friedel-Crafts Cyclization:

-

In a separate three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the suspension in an ice bath to 0-5°C.

-

Dissolve the crude 3-(p-tolyl)propanoyl chloride in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

-

Workup and Purification:

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash successively with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process with a rich history rooted in the development of Friedel-Crafts chemistry. From early, low-yielding methods to modern, highly efficient catalytic systems, the preparation of this important chemical intermediate has seen significant evolution. The methodologies presented in this guide offer a comprehensive overview for researchers and professionals in the field, providing both the historical context and the practical details necessary for its synthesis in a laboratory setting. The continued interest in indanone derivatives for various applications ensures that the development of even more efficient and sustainable synthetic routes will remain an active area of research.

References

- 1. This compound | 4593-38-8 | Benchchem [benchchem.com]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound (EVT-341598) | 4593-38-8 [evitachem.com]

- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

A Comprehensive Technical Guide to the Health and Safety of 5-Methyl-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth health and safety information for the handling of 5-Methyl-1-indanone (CAS No: 4593-38-8), a ketone and indanone derivative utilized in various research and development applications, including medicinal chemistry and organic synthesis.[1][2] Adherence to strict safety protocols is essential when working with this compound due to its potential health hazards.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and serious eye irritation.[3][4]

Table 1: GHS Classification and Hazard Statements

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 |

| Warning | H302: Harmful if swallowed[3][4][5] |

| Serious Eye Irritation | Category 2 |

| Warning | H319: Causes serious eye irritation[3][4][5] |

Physicochemical and Toxicological Data

A summary of the key physical, chemical, and toxicological properties of this compound is presented below. Quantitative toxicological data is limited; the oral LD50 value is inferred from its GHS classification.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O | [1][4][6] |

| Molecular Weight | 146.19 g/mol | [4][5][6] |

| CAS Number | 4593-38-8 | [3][5][6] |

| Appearance | Solid | [6] |

| Melting Point | 69-73 °C | [6][7] |

| Boiling Point | 262.4 ± 25.0 °C at 760 mmHg | [1] |

| Flash Point | 108.4 ± 18.1 °C | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

Table 3: Toxicological Data

| Endpoint | Value | Classification | Notes |

| Acute Oral Toxicity (LD50) | 300 - 2000 mg/kg (rat, estimated) | Category 4 | No specific LD50 value is publicly available. This range is based on the GHS classification "Acute Tox. 4 Oral".[3][8] |

| Acute Dermal Toxicity | No data available | Not classified | |

| Acute Inhalation Toxicity | No data available | Not classified | |

| Skin Corrosion/Irritation | No data available | Not classified | |

| Serious Eye Damage/Irritation | Causes serious eye irritation | Category 2 | Based on GHS classification.[3] |

| Carcinogenicity | No data available | Not classified | No ingredient is identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[9] |

| Germ Cell Mutagenicity | No data available | Not classified | |

| Reproductive Toxicity | No data available | Not classified |

Experimental Protocols

Specific toxicological studies for this compound are not publicly available. The classifications are typically determined using standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are detailed summaries of the likely protocols used.

Protocol for Acute Oral Toxicity Assessment (Based on former OECD Guideline 401)

The "Acute toxicity - Category 4" classification for this compound would have been determined through a study consistent with OECD guidelines for acute oral toxicity. While Guideline 401 is now rescinded, its principles form the basis of current methods (OECD 420, 423, 425).[1][10]

-

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

-

Test Species: Typically, the rat is the preferred rodent species.[1] Healthy, young adult animals are used.[1]

-

Procedure:

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.[1]

-

Fasting: Animals are fasted prior to dosing (e.g., overnight for rats) to promote absorption of the test substance.[1]

-

Dose Administration: The substance is administered in graduated doses to several groups of animals, with one dose per group.[1] Administration is performed by gavage using a stomach tube.[1] The volume is typically kept low (e.g., not exceeding 1 ml/100 g body weight in rodents for non-aqueous solutions).[1]

-

Observation: Animals are observed for mortality, signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea), and changes in body weight.[1] Observations are conducted for at least 14 days.[1]

-

Necropsy: A gross necropsy is performed on all animals (both those that die during the test and survivors at the end of the study) to identify any pathological changes.[1]

-

-

Data Analysis: The LD50 value is calculated from the number of animal deaths observed at each dose level.[1]

Protocol for Acute Eye Irritation/Corrosion Assessment (Based on OECD Guideline 405)

The "Eye irritation, Category 2" classification indicates that the substance produces reversible eye irritation. This is determined using a protocol such as OECD 405.[3][9]

-

Objective: To assess the potential of a substance to cause irritation or corrosion when applied to the eye.

-

Test Species: The albino rabbit is the preferred species for this test.[3][9]

-

Procedure:

-

Pre-examination: Both eyes of the animal are examined 24 hours before the test to ensure no pre-existing irritation or defects are present.[9]

-

Analgesia/Anesthesia: To minimize pain and distress, the use of topical anesthetics and systemic analgesics is recommended.[9]

-

Dose Administration: A single dose of the test substance (e.g., 0.1 mL for liquids or a small amount of solid) is applied into the conjunctival sac of one eye.[3][9] The other eye remains untreated and serves as a control.[3][9] The eyelids are held together for approximately one second to prevent loss of the material.[9]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[3] The degree of irritation is scored for the cornea (opacity), iris, and conjunctiva (redness, swelling).[6] The observation period can be extended up to 21 days to evaluate the reversibility of the effects.[6][11]

-

-

Data Analysis: The classification of irritation is based on the severity and persistence of the observed lesions. A Category 2 classification is assigned if the substance produces reversible eye irritation within 21 days of observation.

Safe Handling and Emergency Procedures

Standard Laboratory Handling Workflow

Proper handling is critical to minimize exposure risk. The following workflow outlines the key steps for safely working with this compound in a laboratory setting.

Emergency Response and First Aid

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures Summary: [3][9]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[3]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation develops.[3]

-

Eye Contact: Immediately rinse cautiously with water for at least 15 minutes.[3] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[3]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.

Table 4: Recommended Exposure Controls and Personal Protective Equipment (PPE)

| Control Type | Recommendation | Details and Specifications |

| Engineering Controls | Ensure adequate ventilation. | Handle in a chemical fume hood. Maintain good industrial hygiene and safety practices.[3] |

| Eye/Face Protection | Safety goggles with side-shields. | Must conform to EN 166 (EU) or NIOSH (US) standards.[3][9] |

| Skin Protection | Chemical-impermeable gloves. | Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[3][9] Wear a lab coat or impervious clothing.[3] |

| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced. | A dust mask (e.g., type N95) may be appropriate where dusts are generated.[7][9] |

| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3] | General industrial hygiene practice.[9] |

Fire-Fighting and Accidental Release Measures

-

Fire-Fighting:

-

Accidental Release:

-

Personal Precautions: Avoid dust formation and contact with skin and eyes.[3] Ensure adequate ventilation and remove all sources of ignition.[3]

-

Environmental Precautions: Prevent the chemical from entering drains or the environment.[3]

-

Containment and Cleanup: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3]

-

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials and foodstuff containers.[3]

-

Stability: The compound is stable under recommended storage conditions.[9]

-

Incompatible Materials: Information on specific incompatible materials is limited; however, avoiding strong oxidizing agents is a general precaution for organic compounds.

Toxicological Signaling Pathways